Amino(quinolin-5-yl)acetic acid
Description
Amino(quinolin-5-yl)acetic acid (CAS: 152150-03-3), also known as 2-(quinolin-5-yl)acetic acid or 5-quinolineacetic acid, is a quinoline-derived organic compound with the molecular formula C₁₁H₉NO₂ . Its structure consists of a quinoline ring substituted at the 5-position with an acetic acid moiety. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
CAS No. |
1218053-12-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.213 |
IUPAC Name |
2-amino-2-quinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H10N2O2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,12H2,(H,14,15) |
InChI Key |
DDKIMKBSQNMKLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)N |
Synonyms |
AMino(quinolin-5-yl)acetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with amino(quinolin-5-yl)acetic acid, differing in substituents, linker groups, or ring systems:
| Compound | Structure | Key Differences |
|---|---|---|
| This compound | Quinoline-5-yl group linked to acetic acid | Reference compound; unmodified acetic acid moiety. |
| (Isoquinolin-5-yloxy)acetic acid | Isoquinoline ring with oxygen linker to acetic acid | Isoquinoline scaffold (vs. quinoline); oxygen atom alters electronic properties. |
| 2-[(Quinolin-5-yl)amino]-1,3-thiazole-5-carboxylic acid | Quinoline-5-yl group linked to thiazole-carboxylic acid | Thiazole ring replaces acetic acid; introduces heterocyclic diversity. |
| 5-Amino-6-quinolinecarboxylic acid | Amino and carboxylic acid groups at positions 5 and 6 of quinoline | Functional group positions reversed; impacts binding affinity and solubility. |
Physicochemical Properties
- Solubility: this compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol) due to its carboxylic acid group . In contrast, (isoquinolin-5-yloxy)acetic acid may exhibit higher hydrophilicity due to the oxygen linker .
- Stability: Quinoline derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic conditions or UV exposure. Thiazole-containing analogues (e.g., 2-[(quinolin-5-yl)amino]-1,3-thiazole-5-carboxylic acid) may show enhanced thermal stability due to the rigid heterocyclic core .
Key Research Findings
Pharmacophore Modeling: Quinoline-acetic acid derivatives have been prioritized in virtual screening for non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some analogues outperforming nevirapine in binding assays .
Toxicity Profile: While this compound lacks detailed toxicity data, related quinoline compounds (e.g., quinolinic acid) require stringent safety protocols due to skin/eye irritation risks .
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